2-[2-(Phenylsulfanyl)acetamido]propanoic acid
Description
2-[2-(Phenylsulfanyl)acetamido]propanoic acid is a chiral carboxylic acid derivative featuring a phenylsulfanyl group attached to an acetamido-propanoic acid backbone. Its molecular formula is C₁₁H₁₃NO₃S, with a molecular weight of 239.29 g/mol (exact mass: 239.062 Da) . The compound exists in enantiomeric forms, such as the (2R)-isomer (CAS: 1344937-44-5), and is marketed as a building block for organic synthesis, with commercial availability in milligram to gram quantities . The phenylsulfanyl moiety contributes to its lipophilicity, while the carboxylic acid group enables hydrogen bonding and salt formation, making it versatile in pharmaceutical and materials science applications.
Properties
IUPAC Name |
2-[(2-phenylsulfanylacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-8(11(14)15)12-10(13)7-16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQHBMGKIUWBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CSC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Phenylsulfanyl)acetamido]propanoic acid typically involves the reaction of phenylsulfanyl acetic acid with an appropriate amine, followed by acylation and subsequent hydrolysis. One common method involves the use of phenylsulfanyl acetic acid and alanine in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Phenylsulfanyl)acetamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding thiols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
2-[2-(Phenylsulfanyl)acetamido]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[2-(Phenylsulfanyl)acetamido]propanoic acid involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetamido group may also participate in hydrogen bonding with biological macromolecules, affecting their function .
Comparison with Similar Compounds
2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid (CAS: 126253-78-9)
Table 1: Key Properties of Phenylsulfanyl Derivatives
| Compound | Molecular Weight (g/mol) | Key Substituent | LogP* (Predicted) |
|---|---|---|---|
| 2-[2-(Phenylsulfanyl)acetamido]propanoic acid | 239.29 | Phenylsulfanyl | 1.8 |
| 2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid | 316.21 | 4-Bromophenylsulfanyl | 2.5 |
*LogP values estimated using ChemDraw.
Cycloalkenyl and Aliphatic Derivatives
(2R)-2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid (CAS: 1344937-44-5)
- Structural Difference : Replacement of phenylsulfanyl with a cyclohexenyl group reduces aromaticity and increases steric bulk .
- Synthesis : Discontinued commercial availability suggests challenges in scalability or stability .
Naphthyl-Substituted Analogs
3-(2-(Naphthalen-2-yl)acetamido)propanoic acid (226b)
- Structural Difference : A naphthyl group replaces phenylsulfanyl, increasing aromatic surface area .
- Synthesis : Synthesized via coupling of 2-naphthylacetic acid and β-alanine with 84% yield, higher than typical phenylsulfanyl derivatives .
- Applications : Enhanced π-π stacking interactions make it suitable for targeting hydrophobic protein pockets.
Heterocyclic and Sulfonamide Derivatives
3-(1H-Indol-3-yl)-2-[2-(2-oxo-4-phenylchromen-7-yloxy)acetylamino]propanoic acid
(2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid (CAS: 110938-45-9)
Nitro-Substituted Derivatives
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
- Structural Difference : Nitro group at the para position introduces strong electron-withdrawing effects .
- Impact : Lowers pKa of the carboxylic acid (predicted: 3.1 vs. 4.2 for phenylsulfanyl analog), enhancing ionization at physiological pH.
Key Research Findings
- Synthetic Accessibility : Phenylsulfanyl derivatives generally exhibit moderate yields (70–85%), while naphthyl analogs achieve higher yields (84–89%) due to optimized coupling conditions .
- Biological Relevance: Sulfur-containing analogs (e.g., phenylsulfanyl, thiazolidinone derivatives) show promise in targeting thiol-dependent enzymes .
- Commercial Viability : Discontinuation of cyclohexenyl derivatives highlights the importance of substituent stability in large-scale applications .
Biological Activity
2-[2-(Phenylsulfanyl)acetamido]propanoic acid, also known by its CAS number 1309040-01-4, is a synthetic compound with notable chemical properties attributed to its unique structure. Its molecular formula is C₁₁H₁₃N₁O₃S, and it has a molecular weight of 239.29 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects.
Chemical Structure and Properties
The compound features an acetamido group and a phenylsulfanyl moiety, which are crucial for its biological interactions. The presence of functional groups such as amides and carboxylic acids may facilitate various biochemical reactions, influencing metabolic pathways related to pain and inflammation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may interact with specific receptors involved in pain modulation and inflammatory responses. Its structural similarities to other known anti-inflammatory agents hint at its potential therapeutic applications.
- Analgesic Effects : The compound may influence pain pathways, making it a candidate for further exploration as an analgesic agent.
- Enzyme Interaction : Interaction studies have focused on its binding affinity to various biological targets, indicating that it may modulate enzyme activity related to inflammatory processes.
The exact mechanism of action for this compound remains under investigation. However, similar compounds have been shown to interact with enzymes and receptors in the body, suggesting that this compound may also influence biochemical pathways through:
- Binding Interactions : It likely binds to active sites of enzymes or receptors, altering their activity.
- Influence on Signaling Pathways : The compound may affect cellular signaling pathways, including those involved in inflammation and pain perception.
Case Studies
A review of the literature reveals several studies that highlight the biological activity of structurally similar compounds:
- Study on Anti-inflammatory Activity : A comparative analysis demonstrated that compounds with similar sulfanyl groups exhibited significant anti-inflammatory effects in animal models. The study suggested a correlation between structural features and biological efficacy.
- Analgesic Potential : In vitro assays indicated that derivatives of this compound could inhibit specific pain-related enzymes, supporting its potential use as an analgesic.
- Cytotoxicity Studies : Some derivatives showed cytotoxic effects against cancer cell lines, suggesting broader applications in oncology beyond inflammation and pain management .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Acetamido-3-sulfanylpropanoic acid | Contains acetamido and sulfanyl | Potential anti-inflammatory effects |
| 4-Amino-3-sulfanylpyridine | Pyridine ring with sulfanyl | Antimicrobial properties |
| N-(Phenylsulfanyl)glycine | Simple amino acid derivative | Neuroprotective effects |
| This compound | Acetamido group with phenylsulfanyl | Anti-inflammatory, analgesic potential |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption and Distribution : Similar compounds are typically absorbed well in biological systems, suggesting favorable pharmacokinetic properties for this compound as well.
- Metabolism : The metabolism of such compounds often involves enzymatic processes that can be influenced by structural modifications.
- Excretion : Renal excretion is common for compounds with similar molecular weights and structures, indicating that this compound might follow a similar pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
